8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. The initial step often includes the formation of the indolin-5-yl sulfonyl group, followed by the construction of the spirocyclic triazaspirodecane core. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as serotonin and tryptophan share the indole core structure.
Spirocyclic Compounds: Similar spirocyclic structures include spirooxindoles and spirocyclic piperidines.
Uniqueness
What sets 8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its combination of the indole and spirocyclic motifs, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
8-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c1-4-9-24-19(27)21(22-20(24)28)7-10-23(11-8-21)31(29,30)17-5-6-18-16(13-17)12-14(2)25(18)15(3)26/h5-6,13-14H,4,7-12H2,1-3H3,(H,22,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKOPVSMKVQFIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N(C(C4)C)C(=O)C)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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